N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide
Description
Properties
CAS No. |
96591-13-8 |
|---|---|
Molecular Formula |
C12H21N5O3 |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
3-[2-(2-oxoimidazolidin-1-yl)ethylamino]-N-[(prop-2-enoylamino)methyl]propanamide |
InChI |
InChI=1S/C12H21N5O3/c1-2-10(18)15-9-16-11(19)3-4-13-5-7-17-8-6-14-12(17)20/h2,13H,1,3-9H2,(H,14,20)(H,15,18)(H,16,19) |
InChI Key |
AZVSESGSBWESMH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCNC(=O)CCNCCN1CCNC1=O |
Origin of Product |
United States |
Biological Activity
N-[[[1-Oxo-3-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]propyl]amino]methyl]acrylamide (CAS No. 96591-13-8) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H21N5O3 |
| Molecular Weight | 283.33 g/mol |
| Density | 1.174 g/cm³ |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The imidazolidinyl group may enhance its interaction with biological membranes, potentially affecting cellular signaling pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazolidine have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on a series of imidazolidine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values reaching as low as 12.7 μM for some compounds . This suggests that this compound could potentially be optimized for similar effects.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways may also contribute to its biological activity. Research indicates that certain imidazolidine derivatives can act as inhibitors of key enzymes in cancer metabolism, potentially disrupting tumor growth and survival .
In Vitro Studies
In vitro studies have explored the effects of this compound on various cancer cell lines. Results indicate that the compound can induce apoptosis and inhibit proliferation in a dose-dependent manner.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazolidine moiety and the acrylamide backbone have been shown to significantly alter biological activity, emphasizing the importance of chemical structure in therapeutic applications.
Comparison with Similar Compounds
Structural Analog: (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (Compound 5012)
Key Features :
- Structure : Contains a nitroaryl group (4-nitrophenyl) and a tolyl-substituted acrylamide .
- Functional Differences: The absence of an imidazolidinone ring compared to the target compound. Presence of a nitro group, which may enhance electrophilicity but reduce metabolic stability.
Biological Implications: Compound 5012’s nitro group may confer reactivity in light-activated systems, whereas the target compound’s imidazolidinone could stabilize hydrogen bonding in enzyme pockets.
Thioamide Analog: N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide
Key Features :
- Structure : Replaces acrylamide with a thioamide group (C=S instead of C=O) and incorporates a pyrrolidine ring .
- Functional Differences: Thioamides exhibit altered electronic properties and binding affinities due to sulfur’s lower electronegativity. Pyrrolidine vs.
Pharmacokinetic Impact :
The thioamide’s sulfur atom may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound.
Anti-Inflammatory Acrylamide Derivatives from Lycium barbarum
Key Features :
- Structure: Compound 2 (C₂₀H₂₄N₂O₅) from L. barbarum has phenolic and methoxy substituents on its acrylamide backbone .
- Functional Differences: Hydroxyphenyl groups in Compound 2 enable antioxidant activity, absent in the target compound. The target’s imidazolidinone may confer protease resistance compared to phenolic esters.
| Property | Target Compound | Compound 2 |
|---|---|---|
| Molecular Weight | 299.33 g/mol | 372.42 g/mol |
| Bioactivity | Not reported | Anti-inflammatory (IC₅₀ = 17 μM) |
| Solubility | Moderate (polar groups) | Low (aromatic substituents) |
Therapeutic Potential: While Compound 2’s anti-inflammatory activity is notable, the target compound’s imidazolidinone may offer advantages in stability for prolonged drug delivery.
Imidazo[4,5-b]pyridine Derivatives (European Patent)
Key Features :
- Structure: These compounds share ethylamino side chains but feature imidazo[4,5-b]pyridine cores instead of acrylamides .
- Side chains like morpholinopropyl or piperidinyl may improve solubility compared to the target’s imidazolidinone-ethyl group.
Drug Design Implications : The patent compounds’ aromatic cores may target kinases or GPCRs, whereas the target compound’s acrylamide and urea groups could inhibit proteases or peptidases.
Q & A
Q. What protocols mitigate degradation during in vitro assays?
- Methodological Answer :
- Include antioxidants (e.g., ascorbic acid) in assay buffers.
- Use low-protein-binding plates to reduce nonspecific adsorption.
- Conduct stability tests in assay media (e.g., DMEM + 10% FBS) over 24 hours .
Tables for Critical Data
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amide Coupling | EDCI/HOBt, DMF, 50°C | 65 | 92% | |
| Acrylation | Acryloyl chloride, Et₃N, 0°C | 78 | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
